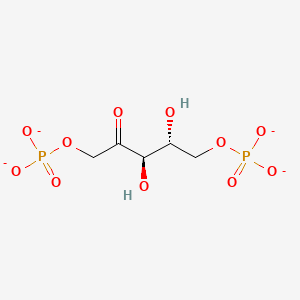
D-ribulose 1,5-bisphosphate(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-ribulose 1,5-bisphosphate(4-) is tetraanion of D-ribulose 1,5-bisphosphate arising from deprotonation of all four phosphate OH groups; major species at pH 7.3. It is a conjugate base of a D-ribulose 1,5-bisphosphate.
Aplicaciones Científicas De Investigación
Role in Photosynthesis
1.1 Carbon Fixation
RuBP is crucial for carbon fixation in photosynthetic organisms. It reacts with carbon dioxide to form 3-phosphoglycerate, a three-carbon compound that serves as a precursor for glucose and other carbohydrates. This reaction is fundamental to the Calvin cycle, which sustains plant growth and energy production.
1.2 Enzymatic Activity of Rubisco
Rubisco catalyzes the reaction between RuBP and carbon dioxide, making it one of the most abundant enzymes on Earth. The efficiency of Rubisco directly impacts photosynthetic productivity and, consequently, agricultural yield. Research indicates that enhancing Rubisco's affinity for RuBP could improve crop resilience and productivity under changing climate conditions .
Biochemical Studies
2.1 Mechanistic Insights
Studies have elucidated the mechanisms by which RuBP interacts with Rubisco and other enzymes involved in the Calvin cycle. For instance, investigations into the enzyme's structure have revealed how RuBP binds to Rubisco and how this binding is influenced by environmental factors such as light and temperature .
2.2 Regulation of RuBP Levels
The regulation of RuBP levels is critical for maintaining photosynthetic efficiency. Enzymes such as phosphoribulokinase (PRK) play a significant role in regenerating RuBP from ribulose 5-phosphate, thus ensuring a continuous supply for carbon fixation . Understanding these regulatory mechanisms can aid in developing strategies to optimize photosynthesis in crops.
Biotechnological Applications
3.1 Genetic Engineering
The genetic modification of plants to enhance RuBP regeneration or Rubisco efficiency has been a focus of research aimed at increasing crop yields. By manipulating genes associated with these pathways, scientists aim to create plants that can better utilize carbon dioxide and improve overall biomass production .
3.2 Synthetic Biology
In synthetic biology, RuBP serves as a model compound for engineering metabolic pathways that can convert CO2 into useful products, such as biofuels or biodegradable plastics. The ability to manipulate RuBP metabolism could lead to innovative solutions for carbon capture and utilization .
Case Studies
Análisis De Reacciones Químicas
Carboxylation Reaction
RuBP undergoes carboxylation by Rubisco to produce two molecules of 3-phosphoglycerate (3-PGA). This reaction involves five key steps :
Kinetic Parameters
Oxygenation Reaction
RuBP also reacts with O₂ via Rubisco, producing one molecule of 3-PGA and one of 2-phosphoglycolate (2-PG) :
Key Observations
-
Isotope effects: ¹⁶O/¹⁸O isotope effect of 1.0175±0.0005 confirms O₂ activation via single electron transfer .
-
Competitive inhibition: O₂ competes with CO₂ at the active site, reducing carboxylation efficiency by ~30% .
Intermediate Stability and Detection
Multiple intermediates have been identified during RuBP transformations:
Catalytic Residues and Metal Dependence
RuBP reactions require specific residues and cofactors:
Regeneration in the Calvin-Benson Cycle
RuBP is regenerated through a series of enzymatic reactions:
Regeneration Efficiency
Structural Influences on Reactivity
The tetraanionic state of RuBP(4−) enhances its binding affinity to Rubisco:
Propiedades
Fórmula molecular |
C5H8O11P2-4 |
|---|---|
Peso molecular |
306.06 g/mol |
Nombre IUPAC |
[(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate |
InChI |
InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/p-4/t3-,5-/m1/s1 |
Clave InChI |
YAHZABJORDUQGO-NQXXGFSBSA-J |
SMILES isomérico |
C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |
SMILES canónico |
C(C(C(C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















